

limit of detection and quantification for 2-Methoxyestradiol

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Compound of Interest		
Compound Name:	2-Methoxyestradiol-d5	
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A comprehensive guide to the analytical methods for the quantification of 2-Methoxyestradiol (2-ME2), a promising anti-cancer and anti-angiogenic agent, is essential for researchers and drug development professionals. This guide provides a detailed comparison of the most common analytical techniques used for 2-ME2 detection and quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparison of Analytical Methods

The choice of an analytical method for 2-Methoxyestradiol quantification depends on various factors, including the required sensitivity, specificity, sample matrix, and throughput. Mass spectrometry-based methods like LC-MS/MS and GC-MS/MS are generally considered the gold standard for steroid analysis due to their high selectivity and sensitivity. Immunoassays, such as ELISA, offer a higher throughput and are often more cost-effective but may be susceptible to cross-reactivity.

Quantitative Performance Data

The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for 2-ME2 using different analytical platforms as reported in various studies and commercial kits.



Analytical Method	Sample Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
LC-MS/MS	Human Plasma	-	1 ng/mL	[1]
Human Serum	-	2.5 pg/mL	[2]	
GC-MS/MS	Plasma	5.5 pg/mL	-	[3]
ELISA	Plasma, Urine, etc.	~40 pg/mL	-	[4]
Serum, Plasma, etc.	18.75 ng/mL	31.25 ng/mL	[5][6]	

Note: The reported values can vary significantly between different laboratories and instrument setups. Direct comparison of these values should be made with caution. The sensitivity of mass spectrometry methods can be significantly enhanced through derivatization of the analyte.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the quantification of 2-ME2 using LC-MS/MS, GC-MS/MS, and ELISA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of 2-ME2 in biological matrices.

- 1. Sample Preparation (Liquid-Liquid Extraction)[1]
- To 0.3 mL of human plasma, add an internal standard (e.g., deuterated 2-ME2).
- Perform liquid-liquid extraction with 1.5 mL of ethyl acetate.
- Vortex the mixture for 10 minutes.



- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
- 2. Chromatographic Conditions[1]
- Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 μm)
- Mobile Phase: Gradient elution with methanol and water.
- Flow Rate: 0.25 mL/min
- Column Temperature: Room temperature
- 3. Mass Spectrometry Conditions[1]
- Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
- MS/MS Transitions:
 - 2-ME2: m/z 303.1 → 136.8
 - Internal Standard (2-ME2-d5): m/z 308.1 → 138.8

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is another powerful technique for steroid analysis, often requiring derivatization to improve volatility and thermal stability.

- 1. Sample Preparation[3]
- Protein Precipitation: Precipitate proteins in the plasma sample.
- Solid-Phase Extraction (SPE): Isolate the steroids using an appropriate SPE cartridge.



- Derivatization: Derivatize the extracted steroids with a suitable agent (e.g., trifluoroacetic anhydride) to enhance volatility.
- 2. GC-MS/MS Conditions[3]
- Injector: Programmable Temperature Vaporization (PTV) injector for large volume injection.
- Carrier Gas: Helium
- Column: Appropriate capillary column for steroid separation.
- MS Detector: Ion trap mass spectrometer operated in product ion scan mode.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay for the quantification of 2-ME2. The following is a general protocol for a competitive ELISA.[5][6][7]

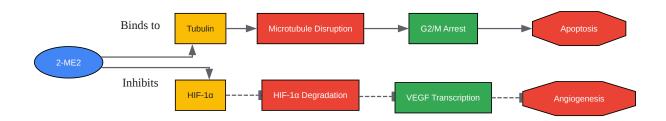
- 1. Assay Principle This is a competitive ELISA where 2-ME2 in the sample competes with a fixed amount of labeled 2-ME2 for binding to a limited amount of antibody coated on the microplate. The amount of labeled 2-ME2 bound to the antibody is inversely proportional to the concentration of 2-ME2 in the sample.
- 2. Assay Procedure
- Add standards and samples to the wells of the antibody-coated microplate.
- Add a fixed concentration of biotin-labeled 2-ME2 to each well.
- Incubate to allow for competitive binding.
- Wash the plate to remove unbound reagents.
- Add Streptavidin-HRP conjugate to each well and incubate.
- Wash the plate again.
- Add TMB substrate solution, which will be converted by HRP to a colored product.



- Stop the reaction with an acid solution.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the concentration of 2-ME2 in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations Signaling Pathway of 2-Methoxyestradiol

2-Methoxyestradiol exerts its anti-cancer effects through multiple mechanisms, primarily by disrupting microtubule dynamics and inhibiting the hypoxia-inducible factor 1-alpha (HIF- 1α) pathway.[8][9]



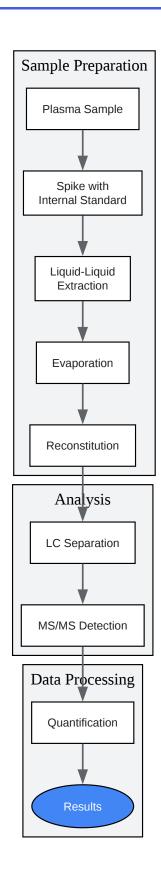
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Caption: Mechanism of action of 2-Methoxyestradiol.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of 2-ME2 in a plasma sample using LC-MS/MS.





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Caption: LC-MS/MS experimental workflow for 2-ME2.



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